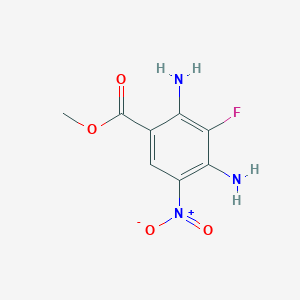

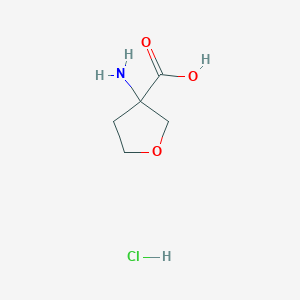

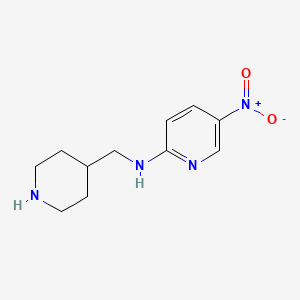

![molecular formula C6H2Br2ClN3 B3030619 3,8-Dibromo-6-chloroimidazo[1,2-b]pyridazine CAS No. 933035-31-5](/img/structure/B3030619.png)

3,8-Dibromo-6-chloroimidazo[1,2-b]pyridazine

Vue d'ensemble

Description

3,8-Dibromo-6-chloroimidazo[1,2-b]pyridazine is a useful research compound. Its molecular formula is C6H2Br2ClN3 and its molecular weight is 311.36. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Direct Arylation and Synthesis

- A significant application of 3,8-Dibromo-6-chloroimidazo[1,2-b]pyridazine derivatives involves direct intermolecular C-H arylation. Akkaoui et al. (2010) successfully utilized a microwave-assisted process for the synthesis of various 3-(hetero)arylimidazo[1,2-b]pyridazines, showing the tolerance of chloro groups to reaction conditions and yielding a range of substituted compounds (Akkaoui et al., 2010).

Interaction with Benzodiazepine Receptors

- Barlin et al. (1997) explored 3-acylaminomethyl-6-(chloro and iodo)-2-(substituted phenyl)-imidazo[1,2-b]pyridazines, finding these compounds to be selective for mitochondrial benzodiazepine receptors over central receptors. One particular derivative showed high selectivity, suggesting potential in the study of receptor interactions (Barlin et al., 1997).

Triaryl Derivatives and Structural Analysis

- Kolos et al. (1998) reported the synthesis of 2-amino-4,5,7-triarylimidazo[1,5-b]pyridazines, further demonstrating the diverse synthetic possibilities with imidazo[1,2-b]pyridazine derivatives. Structural determination by x-ray diffraction provided detailed insights into the molecular configuration of these compounds (Kolos et al., 1998).

Photoelectron Spectroscopy

- Kovač et al. (1980) utilized photoelectron spectroscopy to analyze imidazo[1,2-b]pyridazine derivatives. This research is vital for understanding the electronic structure and interactions of these compounds, further contributing to their potential applications in various fields (Kovač et al., 1980).

VEGFR-2 Kinase Inhibitory Activity

- Research by Ishimoto et al. (2013) involved the synthesis of 6-etherified imidazo[1,2-b]pyridazine-2-amine derivatives with potential activity as vascular endothelial growth factor receptor (VEGFR) 2 kinase inhibitors. This illustrates a potential therapeutic application in oncology or angiogenesis-related disorders (Ishimoto et al., 2013).

Iodine-Catalyzed Sulfenylation

- Hiebel and Berteina‐Raboin (2015) demonstrated an iodine-catalyzed sulfenylation of imidazo[1,2-b]pyridazines, providing a method to form 3-arylthioimidazoheterocycles. This metal-free approach in green chemistry highlights the versatility of these compounds in sustainable chemical synthesis (Hiebel & Berteina‐Raboin, 2015).

Antiviral Activities

- Galtier et al. (2003) synthesized 3-aralkyl-thiomethylimidazo[1,2-b]pyridazine derivatives and examined their antiviral activities. Certain derivatives showed potent inhibitory effects against human cytomegalovirus and varicella-zoster virus replication, indicating potential applications in antiviral drug development (Galtier et al., 2003).

Safety and Hazards

Mécanisme D'action

Target of Action

Similar compounds like 3-bromoimidazo[1,2-b]pyridazine have been used in the preparation of ponatinib, a tyrosine kinase inhibitor (tki) . Tyrosine kinases are enzymes responsible for the activation of many proteins by signal transduction cascades, and they play pivotal roles in the regulation of cell division and differentiation .

Mode of Action

Tyrosine kinase inhibitors block the action of tyrosine kinases, preventing the activation of growth factor receptors and the subsequent signal transduction pathways, thereby inhibiting cell division and proliferation .

Biochemical Pathways

These pathways play crucial roles in cell signaling, growth, and differentiation .

Result of Action

If it acts similarly to ponatinib, it might inhibit the activation of growth factor receptors, thereby inhibiting cell division and proliferation .

Propriétés

IUPAC Name |

3,8-dibromo-6-chloroimidazo[1,2-b]pyridazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Br2ClN3/c7-3-1-5(9)11-12-4(8)2-10-6(3)12/h1-2H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDKXOFBISSTBNJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=NC=C(N2N=C1Cl)Br)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Br2ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40660006 | |

| Record name | 3,8-Dibromo-6-chloroimidazo[1,2-b]pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40660006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

933035-31-5 | |

| Record name | 3,8-Dibromo-6-chloroimidazo[1,2-b]pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40660006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

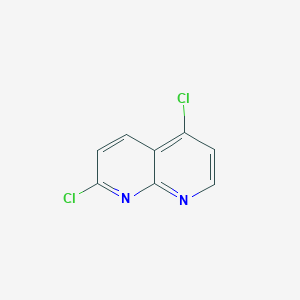

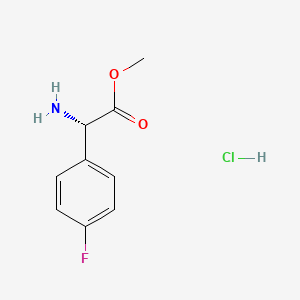

![methyl (4S,5E,6S)-5-(2-hydroxyethylidene)-4-(2-methoxy-2-oxoethyl)-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate](/img/structure/B3030540.png)

![6-Methoxypyrido[2,3-B]pyrazin-3(4H)-one](/img/structure/B3030546.png)